molecular formula C24H29F2NO4 B5158729 ethyl 1-[2-(difluoromethoxy)benzyl]-4-(3-methoxybenzyl)-4-piperidinecarboxylate

ethyl 1-[2-(difluoromethoxy)benzyl]-4-(3-methoxybenzyl)-4-piperidinecarboxylate

Cat. No. B5158729
M. Wt: 433.5 g/mol
InChI Key: FUELHXRSXPQHGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-[2-(difluoromethoxy)benzyl]-4-(3-methoxybenzyl)-4-piperidinecarboxylate, also known as JNJ-42153605, is a novel compound that has gained significant attention in recent years due to its potential therapeutic applications in various diseases. This compound was first synthesized by scientists at Janssen Research & Development, LLC, and has since been extensively studied for its pharmacological properties.

Mechanism of Action

The exact mechanism of action of ethyl 1-[2-(difluoromethoxy)benzyl]-4-(3-methoxybenzyl)-4-piperidinecarboxylate is still under investigation, but it is believed to work by modulating the activity of certain receptors in the brain. Specifically, ethyl 1-[2-(difluoromethoxy)benzyl]-4-(3-methoxybenzyl)-4-piperidinecarboxylate has been shown to bind to the sigma-1 receptor and the dopamine D2 receptor, both of which are involved in regulating neurotransmitter release and neuronal activity. By modulating the activity of these receptors, ethyl 1-[2-(difluoromethoxy)benzyl]-4-(3-methoxybenzyl)-4-piperidinecarboxylate may help to restore normal brain function in diseases characterized by cognitive impairment and neuroinflammation.
Biochemical and Physiological Effects:
ethyl 1-[2-(difluoromethoxy)benzyl]-4-(3-methoxybenzyl)-4-piperidinecarboxylate has been shown to have a number of biochemical and physiological effects in preclinical studies. For example, this compound has been shown to reduce the production of pro-inflammatory cytokines in the brain, which may help to reduce neuroinflammation and improve cognitive function. Additionally, ethyl 1-[2-(difluoromethoxy)benzyl]-4-(3-methoxybenzyl)-4-piperidinecarboxylate has been shown to increase the levels of certain neurotransmitters, such as dopamine and acetylcholine, which are important for normal brain function.

Advantages and Limitations for Lab Experiments

One of the major advantages of ethyl 1-[2-(difluoromethoxy)benzyl]-4-(3-methoxybenzyl)-4-piperidinecarboxylate for lab experiments is its high purity and stability, which makes it a reliable compound for use in preclinical studies. Additionally, this compound has been extensively characterized in terms of its pharmacological properties, making it a valuable tool for investigating the mechanisms of action of various diseases. However, one limitation of ethyl 1-[2-(difluoromethoxy)benzyl]-4-(3-methoxybenzyl)-4-piperidinecarboxylate is that its effects may vary depending on the specific disease or condition being studied, which may limit its generalizability to other diseases.

Future Directions

There are several future directions for research on ethyl 1-[2-(difluoromethoxy)benzyl]-4-(3-methoxybenzyl)-4-piperidinecarboxylate. One area of interest is in its potential as a therapeutic agent for Alzheimer's disease, as preclinical studies have shown promising results in improving cognitive function and reducing neuroinflammation. Additionally, further investigations into the mechanism of action of ethyl 1-[2-(difluoromethoxy)benzyl]-4-(3-methoxybenzyl)-4-piperidinecarboxylate may help to identify new drug targets for the treatment of various neurological disorders. Finally, clinical trials are needed to determine the safety and efficacy of ethyl 1-[2-(difluoromethoxy)benzyl]-4-(3-methoxybenzyl)-4-piperidinecarboxylate in humans, which will be an important step in translating these preclinical findings into clinical practice.

Synthesis Methods

The synthesis of ethyl 1-[2-(difluoromethoxy)benzyl]-4-(3-methoxybenzyl)-4-piperidinecarboxylate involves a multi-step process, starting with the reaction of 2,3-difluorobenzaldehyde with 1,4-dimethoxybenzene to form the intermediate compound. This intermediate is then reacted with piperidine and ethyl chloroformate to yield the final product, ethyl 1-[2-(difluoromethoxy)benzyl]-4-(3-methoxybenzyl)-4-piperidinecarboxylate. The synthesis of this compound has been optimized to improve its yield and purity, making it a viable candidate for further research.

Scientific Research Applications

Ethyl 1-[2-(difluoromethoxy)benzyl]-4-(3-methoxybenzyl)-4-piperidinecarboxylate has been studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia. In preclinical studies, this compound has shown promising results in improving cognitive function, reducing neuroinflammation, and modulating neurotransmitter systems. These findings have led to further investigations into the mechanism of action of ethyl 1-[2-(difluoromethoxy)benzyl]-4-(3-methoxybenzyl)-4-piperidinecarboxylate and its potential as a therapeutic agent.

properties

IUPAC Name

ethyl 1-[[2-(difluoromethoxy)phenyl]methyl]-4-[(3-methoxyphenyl)methyl]piperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29F2NO4/c1-3-30-22(28)24(16-18-7-6-9-20(15-18)29-2)11-13-27(14-12-24)17-19-8-4-5-10-21(19)31-23(25)26/h4-10,15,23H,3,11-14,16-17H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUELHXRSXPQHGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCN(CC1)CC2=CC=CC=C2OC(F)F)CC3=CC(=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29F2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-[2-(difluoromethoxy)benzyl]-4-(3-methoxybenzyl)-4-piperidinecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.